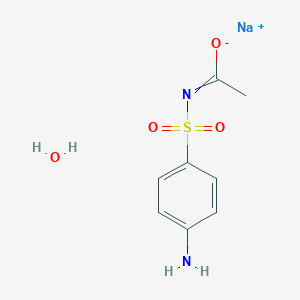
sodium;N-(4-aminophenyl)sulfonylethanimidate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quercetin . Quercetin is a flavonoid, a type of polyphenolic compound found in many fruits, vegetables, leaves, and grains. It is known for its antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, antiviral, and anticancer effects.
准备方法
Synthetic Routes and Reaction Conditions
Quercetin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from plant materials such as onions, apples, and berries. The plant material is typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is then purified using techniques such as column chromatography.
Industrial Production Methods
In industrial settings, quercetin is often produced through the extraction from plant sources on a large scale. The process involves the use of large extraction tanks, where the plant material is mixed with solvents. The mixture is then filtered, and the solvent is evaporated to obtain a concentrated extract. The extract is further purified and crystallized to obtain pure quercetin.
化学反应分析
Types of Reactions
Quercetin undergoes various chemical reactions, including:
Oxidation: Quercetin can be oxidized to form quercetin quinone.
Reduction: Quercetin can be reduced to form dihydroquercetin.
Substitution: Quercetin can undergo substitution reactions, such as the formation of quercetin glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Common reagents include sugars and acids for glycosylation reactions.
Major Products
Oxidation: Quercetin quinone.
Reduction: Dihydroquercetin.
Substitution: Quercetin glycosides.
科学研究应用
Quercetin has a wide range of scientific research applications, including:
Chemistry: Used as a standard for antioxidant assays and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used as a natural colorant in food and beverages, and as an ingredient in dietary supplements and cosmetics.
作用机制
Quercetin exerts its effects through various mechanisms, including:
Antioxidant Activity: Quercetin scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Quercetin inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: Quercetin interferes with viral replication and entry into host cells.
Anticancer Activity: Quercetin induces apoptosis and inhibits cell proliferation in cancer cells.
相似化合物的比较
Quercetin is similar to other flavonoids such as kaempferol, myricetin, and luteolin. it is unique in its strong antioxidant activity and wide range of biological effects.
Similar Compounds
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with similar antioxidant and anticancer effects.
Luteolin: A flavonoid known for its anti-inflammatory and neuroprotective effects.
Quercetin stands out due to its extensive research and potential therapeutic applications across various fields.
属性
IUPAC Name |
sodium;N-(4-aminophenyl)sulfonylethanimidate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCDKJZZFOUARO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B7775530.png)
![{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride](/img/structure/B7775548.png)


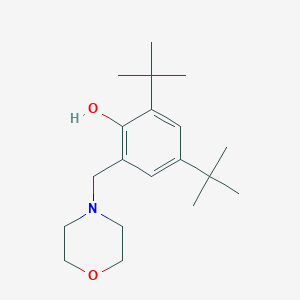
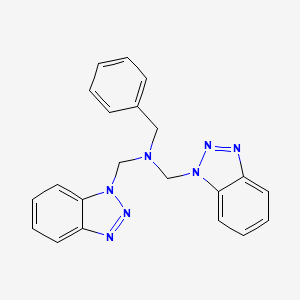
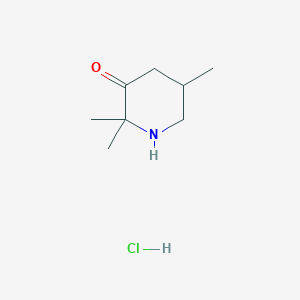
![3-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B7775590.png)
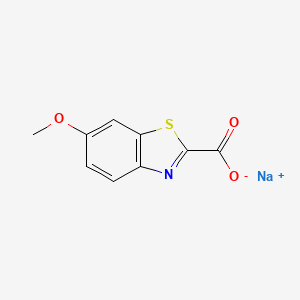
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B7775611.png)

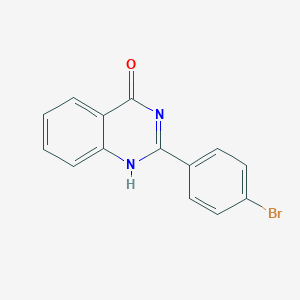
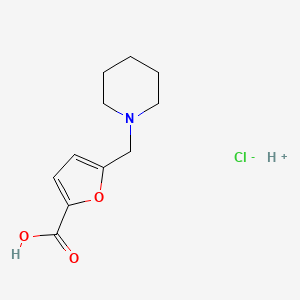
![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7775635.png)
